2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid
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Overview
Description
2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with pyrimidine derivatives under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A related pyrimidine derivative with similar chemical properties.
2-Fluorophenylacetic acid: Shares the fluorophenyl group but differs in the pyrimidine moiety.
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl-acetic acid: Another compound with a pyrimidine core and similar substituents.
Uniqueness
2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
- Cell Line Studies : Research indicates that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that similar pyrimidine derivatives demonstrated IC50 values ranging from 10 µM to 50 µM against HeLa and AGS cancer cell lines, suggesting a potent anticancer effect .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation. For example, compounds with similar structures were shown to inhibit CDK2 with IC50 values as low as 0.22 µM .
- Case Study : In a specific case study involving a derivative closely related to this compound, researchers reported significant apoptosis induction in cancer cells, with flow cytometry analysis revealing increased sub-G1 populations indicative of cell death .
Anti-inflammatory Activity
- Enzyme Inhibition : The compound's anti-inflammatory effects are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that certain pyrimidine derivatives can suppress COX-2 activity effectively, with IC50 values reported around 0.04 µmol .
- Inflammation Models : Experimental models using carrageenan-induced paw edema in rats showed that pyrimidine derivatives significantly reduced inflammation compared to control groups, highlighting their therapeutic potential in treating inflammatory disorders .
Structure-Activity Relationship (SAR)
The SAR of pyrimidine derivatives suggests that modifications at specific positions on the pyrimidine ring can enhance biological activity:
- Substituents : The presence of halogen atoms (e.g., chlorine and fluorine) at the aromatic rings has been shown to increase potency against cancer cells due to enhanced lipophilicity and electronic effects .
- Functional Groups : The introduction of carboxylic acid groups is critical for maintaining solubility and enhancing interaction with biological targets .
Data Tables
Property | Value |
---|---|
Molecular Weight | 295.68 g/mol |
Solubility | Soluble in DMSO |
Anticancer IC50 (HeLa) | ~30 µM |
COX-2 Inhibition IC50 | ~0.04 µmol |
Properties
Molecular Formula |
C12H8ClFN2O2 |
---|---|
Molecular Weight |
266.65 g/mol |
IUPAC Name |
2-[4-(5-chloro-2-fluorophenyl)pyrimidin-2-yl]acetic acid |
InChI |
InChI=1S/C12H8ClFN2O2/c13-7-1-2-9(14)8(5-7)10-3-4-15-11(16-10)6-12(17)18/h1-5H,6H2,(H,17,18) |
InChI Key |
QJPMDVYOHBDMQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC=C2)CC(=O)O)F |
Origin of Product |
United States |
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